molecular formula C6H10N2O2S B15051421 (2R,5S)-thiolane-2,5-dicarboxamide

(2R,5S)-thiolane-2,5-dicarboxamide

Cat. No.: B15051421
M. Wt: 174.22 g/mol
InChI Key: QRBZPDMTTFGWPW-ZXZARUISSA-N
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Description

(2R,5S)-thiolane-2,5-dicarboxamide is a chemical compound with a unique structure that includes a thiolane ring and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-thiolane-2,5-dicarboxamide typically involves the reaction of thiolane derivatives with amide-forming reagents. One common method includes the use of thiolane-2,5-dicarboxylic acid as a starting material, which is then reacted with ammonia or amine derivatives under controlled conditions to form the dicarboxamide compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-thiolane-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiolane derivatives with reduced functional groups.

    Substitution: The carboxamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,5S)-thiolane-2,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2R,5S)-thiolane-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,5S)-thiolane-2,5-dicarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique thiolane ring structure combined with two carboxamide groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(2R,5S)-thiolane-2,5-dicarboxamide

InChI

InChI=1S/C6H10N2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)/t3-,4+

InChI Key

QRBZPDMTTFGWPW-ZXZARUISSA-N

Isomeric SMILES

C1C[C@H](S[C@H]1C(=O)N)C(=O)N

Canonical SMILES

C1CC(SC1C(=O)N)C(=O)N

Origin of Product

United States

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